9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one
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Overview
Description
9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole and pyrazolo[1,5-c][1,3]benzoxazin] scaffolds, followed by their spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of automated purification systems to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated spiro compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spiro structure provides rigidity, which can be advantageous in the design of new materials .
Biology and Medicine
In biological and medicinal research, 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and interfere with cell cycle progression makes it a candidate for drug development .
Industry
Industrially, this compound could be used in the development of new polymers and advanced materials due to its stable spiro structure .
Mechanism of Action
The mechanism of action of 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazolo structure, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure and also studied for its anticancer properties.
Uniqueness
What sets 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one apart is its spiro configuration, which imparts unique rigidity and stability to the molecule. This structural feature can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C24H18BrN3O2 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C24H18BrN3O2/c1-14-6-8-15(9-7-14)20-13-21-17-12-16(25)10-11-22(17)30-24(28(21)27-20)18-4-2-3-5-19(18)26-23(24)29/h2-12,21H,13H2,1H3,(H,26,29) |
InChI Key |
RIHTWEUTBQXIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35C6=CC=CC=C6NC5=O |
Origin of Product |
United States |
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